molecular formula C20H16F2N4O2S B2639823 N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 941931-29-9

N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2639823
CAS No.: 941931-29-9
M. Wt: 414.43
InChI Key: MTNDFPDXITUXFL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted at the 3-position with an ethanediamide linker. The ethanediamide moiety bridges a 2-phenyl group on the thienopyrazole and a 2,6-difluorophenylmethyl group. The 2,6-difluorophenyl substituent is ortho-substituted, conferring steric rigidity and electronic effects, while the phenyl group at the 2-position of the thienopyrazole may enhance π-π interactions in target binding.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c21-15-7-4-8-16(22)13(15)9-23-19(27)20(28)24-18-14-10-29-11-17(14)25-26(18)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDFPDXITUXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. One common approach includes the formation of the thienopyrazole core followed by the introduction of the difluorophenyl and phenyl groups through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Thienopyrazole Derivatives

Compound A: N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide

  • Key Differences: Substituents: 4-Fluorophenyl (para-fluoro) vs. 2,6-difluorophenylmethyl (ortho-difluoro) in the target compound. Linker: 3-Methoxypropyl group vs. phenyl group on the thienopyrazole. Core Modification: Sulfone (5,5-dioxido) in Compound A vs. unmodified thienopyrazole in the target.
  • Implications: The sulfone group in Compound A increases polarity and may reduce membrane permeability compared to the target compound.

Comparison with Agrochemical Derivatives

Compound B : N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

  • Key Differences: Core Structure: Triazolopyrimidine in Flumetsulam vs. thienopyrazole in the target. Functional Groups: Sulfonamide in Flumetsulam vs. ethanediamide in the target.
  • Implications :
    • Sulfonamides are common in herbicides (e.g., acetolactate synthase inhibitors), while ethanediamides are more prevalent in pharmaceuticals.
    • The 2,6-difluorophenyl group in both compounds suggests shared stability and electron-withdrawing effects, but the ethanediamide linker in the target compound may confer distinct hydrogen-bonding interactions .

Compound C : N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Diclosulam)

  • Key Differences: Halogenation: Dichloro (electron-withdrawing, lipophilic) vs. difluoro (smaller, less lipophilic) in the target. Heterocycle: Triazolopyrimidine in Diclosulam vs. thienopyrazole in the target.
  • The thienopyrazole core in the target compound could offer unique π-stacking interactions compared to triazolopyrimidine .

Structural and Functional Data Table

Property Target Compound Compound A Flumetsulam
Core Structure Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole (sulfone) Triazolopyrimidine
Aromatic Substituent 2,6-Difluorophenylmethyl 4-Fluorophenyl 2,6-Difluorophenyl
Linker/Functional Group Ethanediamide 3-Methoxypropyl + ethanediamide Sulfonamide
Electronic Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (SO₂) Strong electron-withdrawing (F, SO₂)
Potential Application Enzyme inhibition (pharmaceutical) Pharmaceutical/agrochemical Herbicide

Research Implications

  • Agrochemical Analogs : Structural parallels (e.g., 2,6-difluorophenyl) highlight shared design principles but distinct biological targets due to linker and core differences.

Biological Activity

N'-[(2,6-difluorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a thieno[3,4-c]pyrazole moiety. Its molecular formula is C19H20F2N4SC_{19}H_{20}F_2N_4S with a molecular weight of approximately 378.45 g/mol. The presence of difluorophenyl and thieno[3,4-c]pyrazole groups suggests potential interactions with biological targets.

Anticancer Activity

Several studies have reported the anticancer properties of thieno[3,4-c]pyrazole derivatives. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in breast cancer cells via the mitochondrial pathway .

Anti-inflammatory Effects

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. In a specific study, a related compound reduced the levels of pro-inflammatory cytokines in animal models of arthritis .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives possess antibacterial properties against Gram-positive bacteria. This activity is hypothesized to be due to the disruption of bacterial cell walls .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cytokine Modulation : Inhibiting NF-kB signaling pathways leading to reduced inflammation.
  • Antibacterial Mechanisms : Interfering with bacterial metabolic processes.

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values in low micromolar range.
Study 2Showed reduction in IL-6 and TNF-alpha levels in an animal model of induced inflammation.
Study 3Reported antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.

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